TAK-070

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TAK-070 ist eine nicht-peptidische Verbindung, die als nicht-kompetitiver Inhibitor des β-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzyms 1 (BACE1) wirkt. BACE1 ist eine geschwindigkeitsbegrenzende Protease, die an der Bildung von Amyloid-β-Peptiden beteiligt ist, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind. This compound hat in Tiermodellen der Alzheimer-Krankheit vielversprechend gezeigt, die Amyloid-β-Pathologie zu reduzieren und kognitive Defizite zu lindern .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für this compound sind in der öffentlich zugänglichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound eine nicht-peptidische Verbindung ist, was darauf hindeutet, dass seine Synthese organische chemische Reaktionen beinhaltet, anstatt Peptidsynthese. Industrielle Produktionsmethoden für this compound würden wahrscheinlich Standardverfahren der organischen Synthese umfassen, einschließlich der Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for TAK-070 are not extensively detailed in publicly available literature. it is known that this compound is a nonpeptidic compound, suggesting that its synthesis involves organic chemical reactions rather than peptide synthesis. Industrial production methods for this compound would likely involve standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

Analyse Chemischer Reaktionen

TAK-070 unterliegt verschiedenen Arten von chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit BACE1 konzentrieren. Die Verbindung hemmt BACE1 auf nicht-kompetitive Weise, d. h. sie bindet an eine andere Stelle als das aktive Zentrum des Enzyms. Diese Bindung reduziert die Aktivität des Enzyms, ohne direkt mit dem Substrat zu konkurrieren. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel und spezifische Reaktionsbedingungen, die die Bindung von this compound an BACE1 erleichtern .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Reduction of Aβ Levels : TAK-070 administration led to a decrease in soluble Aβ levels and an increase in neurotrophic sAPPα levels by approximately 20% in Tg2576 mice, a transgenic model for AD .

- Long-term Efficacy : Chronic treatment over six months resulted in a 60% reduction in cerebral Aβ deposition while maintaining beneficial effects on soluble Aβ and sAPPα levels .

Safety and Tolerability Studies

Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy elderly subjects. These studies aim to establish dosing regimens and assess any potential side effects associated with the compound .

Summary of Clinical Trials

| Trial ID | Objective | Status | Key Findings |

|---|---|---|---|

| R000011969 | Evaluate safety and pharmacokinetics | Completed | Established tolerability |

| R000020899 | Compare pharmacokinetic profiles | Ongoing | Initial results indicate safety |

Preclinical Studies

Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits associated with Alzheimer's disease models. Notably, a study involving aged rats showed that this compound reduced both soluble Aβ40 and Aβ42 levels in a time- and dose-dependent manner .

Case Study: Cognitive Improvement in Animal Models

In experiments with Tg2576 mice:

- Short-term Treatment : Oral administration resulted in significant behavioral improvements on cognitive tests.

- Long-term Treatment : Sustained administration led to marked reductions in Aβ deposition and improved cognitive performance.

| Parameter | Measurement | Result |

|---|---|---|

| IC50 (BACE1 Inhibition) | Concentration (μM) | 3.15 μM |

| Reduction in Aβ Levels | % Change from baseline | ~60% after 6 months |

| Improvement in sAPPα | % Increase | ~20% |

Wirkmechanismus

TAK-070 exerts its effects by inhibiting BACE1, a membrane-bound aspartic protease responsible for the cleavage of amyloid precursor protein into amyloid-β peptides. This compound binds to full-length BACE1 but not to truncated BACE1 lacking the transmembrane domain. This binding decreases the production of amyloid-β peptides, thereby reducing amyloid-β pathology in the brain. The molecular targets and pathways involved include the inhibition of BACE1 activity and the subsequent reduction in amyloid-β peptide generation .

Vergleich Mit ähnlichen Verbindungen

TAK-070 ist unter den BACE1-Inhibitoren einzigartig durch seinen nicht-kompetitiven Hemmmechanismus. Anders als andere BACE1-Inhibitoren, die mit dem Substrat um das aktive Zentrum konkurrieren, bindet this compound an eine andere Stelle des Enzyms und reduziert seine Aktivität ohne direkte Konkurrenz. Zu ähnlichen Verbindungen gehören andere BACE1-Inhibitoren wie Verubecestat und Lanabecestat, die auf ihr Potenzial zur Behandlung der Alzheimer-Krankheit untersucht wurden. Diese Inhibitoren stoßen häufig auf Herausforderungen im Zusammenhang mit Potenz, Gehirndurchdringung und Nebenwirkungen. Der nicht-kompetitive Hemmmechanismus von this compound bietet einen deutlichen Vorteil in Bezug auf nachhaltige Wirksamkeit und reduzierte Nebenwirkungen .

Biologische Aktivität

TAK-070 is a nonpeptidic compound recognized for its role as a noncompetitive inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on amyloid beta (Aβ) levels, and therapeutic potential based on various research findings.

This compound functions by inhibiting BACE1, which is crucial for the production of Aβ peptides. The compound binds to full-length BACE1 but does not interact with truncated forms lacking the transmembrane domain. This selective inhibition is significant as it allows for a reduction in Aβ levels without completely abrogating BACE1 activity, which could lead to adverse effects associated with total BACE1 knockout .

Effects on Amyloid Pathology

Research has demonstrated that this compound effectively lowers soluble Aβ levels while increasing neurotrophic soluble amyloid precursor protein alpha (sAPPα) levels. In a study involving Tg2576 mice, an APP transgenic model of AD, short-term oral administration of this compound resulted in:

- Decrease in soluble Aβ : Approximately 20% reduction.

- Increase in sAPPα : Significant elevation indicating enhanced neuroprotection.

- Behavioral improvements : Normalization of cognitive deficits observed in cognitive tests .

Chronic Treatment Outcomes

Long-term studies extending over six months revealed that chronic administration of this compound led to:

- Cerebral Aβ deposition reduction : Approximately 60% decrease in Aβ accumulation.

- Sustained effects on soluble Aβ and sAPPα : Continued pharmacological efficacy was noted throughout the treatment duration, suggesting that this compound may serve as both a disease-modifying and symptomatic therapy for AD .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

| Study Parameter | Short-term Treatment (2 weeks) | Long-term Treatment (6 months) |

|---|---|---|

| Soluble Aβ Reduction | 20% | Sustained |

| sAPPα Increase | Significant | Sustained |

| Cognitive Improvement | Yes | Yes |

| Cerebral Aβ Deposition Reduction | Not measured | 60% |

Case Studies and Research Findings

Several case studies have been conducted to further investigate the effects of this compound:

- Tg2576 Mouse Model : This study demonstrated that this compound not only reduced Aβ levels but also improved behavioral outcomes in cognitive tasks. The findings support the hypothesis that noncompetitive inhibition of BACE1 can modify disease pathology without severe side effects associated with complete inhibition .

- Human Studies : Preliminary data from early-phase human trials indicate promising results regarding safety and tolerability, although detailed efficacy data are still pending. These trials aim to evaluate cognitive outcomes in patients with mild to moderate Alzheimer's disease treated with this compound .

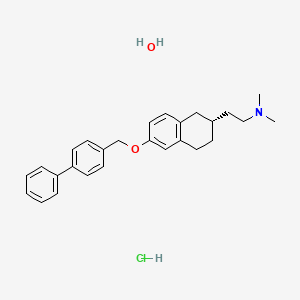

Eigenschaften

CAS-Nummer |

365276-12-6 |

|---|---|

Molekularformel |

C27H34ClNO2 |

Molekulargewicht |

440.0 g/mol |

IUPAC-Name |

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine;hydrate;hydrochloride |

InChI |

InChI=1S/C27H31NO.ClH.H2O/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23;;/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3;1H;1H2/t21-;;/m0../s1 |

InChI-Schlüssel |

VBMPTAUGUUBFJK-FGJQBABTSA-N |

SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

Isomerische SMILES |

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

Kanonische SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

Synonyme |

(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate (R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthaleneethanamine hydrochloride monohydrate TAK-070 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.